(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H31IN4O3 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an iodine atom, which is often used in medicinal chemistry to increase the lipophilicity of a drug, enhancing its ability to cross cell membranes and reach its target . The pyrazole ring and the tetrahydropyran ring could potentially interact with various enzymes or receptors in the body, but without specific research on this compound, it’s difficult to identify the exact targets.
Mode of Action
Once the compound reaches its target, it could interact with the active site of an enzyme or receptor. The iodine atom could form halogen bonds with amino acid residues in the target protein, while the pyrazole and tetrahydropyran rings could participate in hydrophobic interactions or hydrogen bonding .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and the characteristics of the biological system it interacts with. The presence of the tert-butyl ester could potentially enhance the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methyl-methylamino]ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3/c1-18(2,3)26-17(24)22(5)10-9-21(4)12-14-13-23(20-16(14)19)15-8-6-7-11-25-15/h13,15H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAPZOGWDICIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1I)C2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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